molecular formula C12H18O2 B14478479 1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester CAS No. 70071-93-1

1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester

Cat. No.: B14478479
CAS No.: 70071-93-1
M. Wt: 194.27 g/mol
InChI Key: PLUYQOMGIQDWTH-UHFFFAOYSA-N
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Description

1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester is a chemical compound with a complex structure that belongs to the class of indene derivatives This compound is characterized by its hexahydroindene core, which is a saturated bicyclic structure, and an ethyl ester functional group attached to the carboxylic acid moiety

Preparation Methods

The synthesis of 1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indene derivative . Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups .

Scientific Research Applications

This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs. In industry, it can be used as an intermediate in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action for this compound .

Comparison with Similar Compounds

1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester can be compared with other similar compounds, such as 1H-Indene-2-carboxylic acid and 1H-Indole-2-carboxylic acid, ethyl ester. These compounds share structural similarities but differ in their functional groups and degree of saturation. The uniqueness of this compound lies in its hexahydroindene core and ethyl ester group, which confer specific chemical properties and reactivity .

Properties

CAS No.

70071-93-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl 2,3,3a,4,7,7a-hexahydro-1H-indene-2-carboxylate

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-4,9-11H,2,5-8H2,1H3

InChI Key

PLUYQOMGIQDWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC=CCC2C1

Origin of Product

United States

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